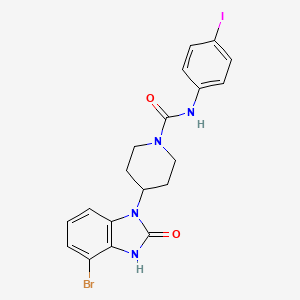
TH5487
Overview
Description
TH5487 is a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme responsible for the excision of 7,8-dihydro-8-oxoguanine from duplex DNA to initiate base excision repair. This glycosylase activity is relevant in many pathological conditions, including cancer, inflammation, and neurodegenerative diseases .
Mechanism of Action
Target of Action
TH5487, also known as “4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide”, is a potent inhibitor of the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) with an IC50 of 342 nM . OGG1 is the main DNA glycosylase responsible for the excision of 7,8-dihydro-8-oxoguanine (8-oxoG) from duplex DNA to initiate base excision repair .
Mode of Action
This compound inhibits OGG1 by preventing it from recognizing its DNA substrate . This results in the inhibition of DNA repair and modification of OGG1 chromatin dynamics . The compound also suppresses proinflammatory gene expression in TNF-α stimulated lung epithelial cells in vitro .
Biochemical Pathways
The inhibition of OGG1 by this compound leads to the accumulation of genomic 8-oxoG lesions . It impairs the chromatin binding of OGG1 and results in lower recruitment of OGG1 to regions of DNA damage . Inhibiting OGG1 with this compound interferes with OGG1’s incision activity, resulting in fewer DNA double-strand breaks in cells exposed to oxidative stress .
Pharmacokinetics
The compound has been used for administration in a bleomycin-induced mouse pulmonary fibrosis model , suggesting that it can be effectively delivered and absorbed in vivo.
Result of Action
In cancer cells, this compound causes S-phase DNA damage, replication stress, and proliferation arrest or cell death . In a mouse model of pulmonary fibrosis, this compound administration effectively mitigated pulmonary fibrosis, M2 macrophage polarization, oxidative stress, and mitochondrial dysfunction while promoting PINK1/Parkin-mediated mitophagy .
Action Environment
The action of this compound can be influenced by the presence of oxidative stress. Reactive oxygen species (ROS) can be generated from a number of endogenous or exogenous sources . When maintained at appropriate cellular concentrations, ROS are involved in several physiological processes such as signaling pathways and immune responses . The presence of ROS can lead to the formation of 8-oxoG lesions in DNA, which are the target of OGG1 . Therefore, the efficacy of this compound can be influenced by the level of oxidative stress in the cellular environment.
Biochemical Analysis
Biochemical Properties
TH5487 interacts with the enzyme OGG1, which is the main DNA glycosylase responsible for the excision of 7,8-dihydro-8-oxoguanine (8-oxoG) from duplex DNA to initiate base excision repair . The interaction between this compound and OGG1 alters OGG1 chromatin dynamics and prevents incisions .
Cellular Effects
This compound has been shown to induce the accumulation of genomic 8-oxoG lesions . Furthermore, it reduces OGG1–chromatin binding and results in lower recruitment of OGG1 to regions of DNA damage . Inhibiting OGG1 with this compound impairs OGG1′s incision activity, resulting in fewer DNA double-strand breaks in oxidatively stressed cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of OGG1’s ability to recognize its DNA substrate . This results in the prevention of DNA repair and modification of OGG1 chromatin dynamics . The inhibition of OGG1 by this compound also interferes with OGG1′s incision activity, leading to fewer DNA double-strand breaks in cells exposed to oxidative stress .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not mentioned in the available literature, it is known that this compound treatment results in the accumulation of genomic 8-oxoG lesions over time .
Metabolic Pathways
This compound is involved in the base excision repair pathway, where it inhibits the activity of the OGG1 enzyme . This enzyme is responsible for the excision of 8-oxoG, a common form of oxidative DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH5487 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
TH5487 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TH5487 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
TH2840: Another inhibitor of OGG1 with similar properties but different potency and selectivity.
Uniqueness of TH5487
This compound is unique in its high potency and selectivity for OGG1, making it a valuable tool for studying the role of this enzyme in DNA repair and its potential as a therapeutic target. Its ability to inhibit OGG1 activity and alter chromatin dynamics sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKVWWPFOLPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


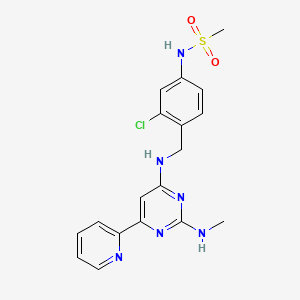
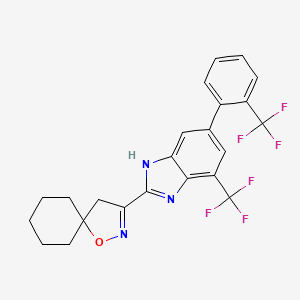
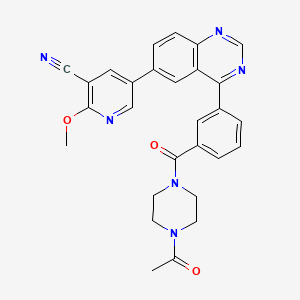
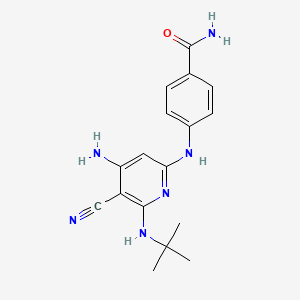
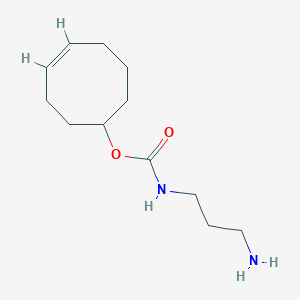
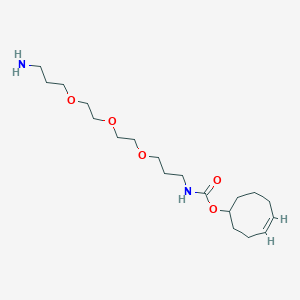
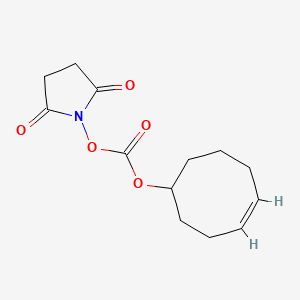
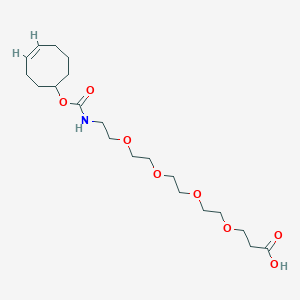
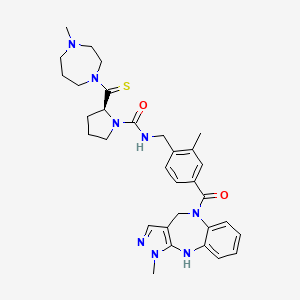
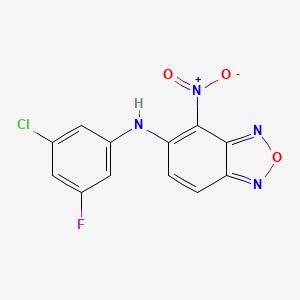
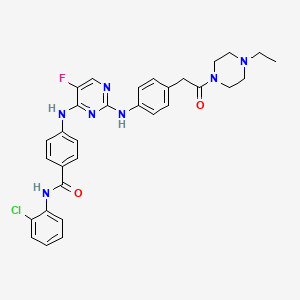
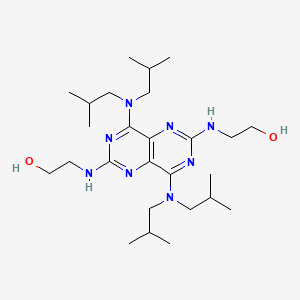
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)

